Introduction: A Predictive Analysis of a Novel Pyrazine Building Block
Introduction: A Predictive Analysis of a Novel Pyrazine Building Block
An In-depth Technical Guide to 6-bromo-N,N-dimethylpyrazin-2-amine
This technical guide provides a comprehensive analysis of 6-bromo-N,N-dimethylpyrazin-2-amine, a heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. It is important to note that as of the date of this publication, specific experimental data for this compound is not widely available in peer-reviewed literature. Therefore, this document leverages established principles of physical organic chemistry and draws comparative data from structurally related analogs, such as its isomers and pyridine/pyridazine counterparts, to offer a predictive yet scientifically grounded overview.
The pyrazine ring is a "privileged" scaffold in drug discovery, appearing in numerous FDA-approved therapeutics. Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a valuable core for designing molecules that interact with biological targets. The presence of a bromine atom at the 6-position offers a versatile handle for synthetic diversification, primarily through metal-catalyzed cross-coupling reactions. The dimethylamino group at the 2-position significantly modulates the electronic character of the ring and provides a site for further functionalization or can influence the pharmacokinetic properties of a larger molecule.
This guide is intended for researchers, synthetic chemists, and drug development professionals who may consider using this molecule in their research endeavors. We will cover its fundamental chemical identity, predicted physicochemical properties, a plausible synthetic route, expected spectroscopic signatures, and potential applications, all while maintaining a rigorous, evidence-based approach.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers.
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IUPAC Name: 6-bromo-N,N-dimethylpyrazin-2-amine
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Molecular Formula: C₆H₈BrN₃
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Molecular Weight: 202.05 g/mol
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Monoisotopic Mass: 200.99016 Da
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CAS Number: While a specific CAS number for this compound is not prominently listed, the isomer 5-Bromo-N,N-dimethylpyrazin-2-amine has the CAS Number 446286-94-8[1]. Researchers should verify the CAS number upon sourcing or synthesis.
Below is a 2D representation of the chemical structure.
Caption: Chemical structure of 6-bromo-N,N-dimethylpyrazin-2-amine.
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of 6-bromo-N,N-dimethylpyrazin-2-amine. These predictions are based on data from analogous compounds and general chemical principles.
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| Physical State | Likely a liquid or low-melting solid at room temperature. | The related compound, 6-Bromo-N,N-dimethylpyridin-2-amine, is described as a liquid or a solid with a melting point of 56-57 °C. The pyrazine core may lead to a slightly higher melting point due to increased symmetry and potential for intermolecular interactions. |
| Boiling Point | Estimated >280 °C at 760 mmHg. | 6-Bromo-N,N-dimethylpyridin-2-amine has a boiling point of approximately 282 °C. The boiling point is expected to be in a similar range. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, DMSO). Sparingly soluble in water. | The presence of the nonpolar pyrazine ring and the dimethylamino group, combined with the bromo substituent, suggests good solubility in organic solvents. The nitrogen atoms in the pyrazine ring may allow for limited aqueous solubility through hydrogen bonding. |
| pKa (Conjugate Acid) | Estimated 2.0 - 3.5 | The pyrazine ring is less basic than pyridine due to the second electron-withdrawing nitrogen atom. The electron-donating dimethylamino group will increase basicity relative to unsubstituted pyrazine, but the electron-withdrawing bromine will counteract this effect. |
| LogP | Estimated 1.5 - 2.5 | The presence of the bromine atom and the dimethyl groups increases lipophilicity. The isomer 5-Bromo-N,N-dimethylpyrazin-2-amine has a predicted LogP of 1.3051[1]. |
Proposed Synthesis Methodology
The most direct and plausible route to synthesize 6-bromo-N,N-dimethylpyrazin-2-amine is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for the amination of halogenated pyridines, pyridazines, and pyrazines.[2][3]
The proposed starting material would be a di-halogenated pyrazine, such as 2,6-dibromopyrazine. The reaction involves the regioselective displacement of one of the bromine atoms by dimethylamine.
Caption: Proposed workflow for the synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and should be optimized by monitoring the reaction progress using techniques like TLC or LC-MS.
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Reaction Setup: To a sealable reaction vessel, add 2,6-dibromopyrazine (1.0 eq) and a suitable polar aprotic solvent such as DMSO or NMP.
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Reagent Addition: Add a solution of dimethylamine (2.0 - 2.5 eq., typically as a solution in THF or as a gas) to the reaction mixture at room temperature.
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Heating: Seal the vessel and heat the reaction mixture to a temperature between 80 °C and 120 °C. The reaction is typically stirred for several hours to overnight.
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Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or LC-MS. The formation of the desired product and potentially a di-substituted byproduct should be observed.
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Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel to separate the desired mono-substituted product from any unreacted starting material and the di-substituted byproduct (N,N,N',N'-tetramethylpyrazine-2,6-diamine).
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral data can be anticipated.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ ~8.0-8.2 ppm (s, 1H): This singlet would correspond to the proton at the C3 position of the pyrazine ring.
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δ ~7.8-8.0 ppm (s, 1H): This singlet corresponds to the proton at the C5 position. Its chemical shift is influenced by the adjacent bromine atom.
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δ ~3.1-3.3 ppm (s, 6H): A sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups of the dimethylamino substituent.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~155-160 ppm: Quaternary carbon at C2, attached to the dimethylamino group.
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δ ~140-145 ppm: Carbon at C3.
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δ ~135-140 ppm: Carbon at C5.
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δ ~130-135 ppm: Quaternary carbon at C6, attached to the bromine atom.
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δ ~40-45 ppm: Carbon signal for the two methyl groups of the dimethylamino moiety.
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Mass Spectrometry (MS)
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Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
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Expected Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet with a ~1:1 intensity ratio:
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m/z for ⁷⁹Br isotope: 201.0
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m/z for ⁸¹Br isotope: 203.0
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Key Fragmentation Patterns (EI):
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Loss of a methyl radical (-CH₃) from the molecular ion.
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Loss of Br radical (-Br).
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Fragmentation of the pyrazine ring.
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Potential Applications in Research and Development
While specific applications for 6-bromo-N,N-dimethylpyrazin-2-amine are not yet documented, its structure suggests utility in several high-value research areas.
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Medicinal Chemistry: The pyrazine core is present in drugs targeting various diseases. This compound could serve as a key intermediate for synthesizing novel kinase inhibitors, which are crucial in oncology.[5] The bromine atom can be replaced via Suzuki, Stille, or Buchwald-Hartwig coupling reactions to introduce diverse aryl or heteroaryl groups, enabling the exploration of structure-activity relationships (SAR).[6] Furthermore, substituted amino-pyrazines have been investigated for their antimicrobial properties.[7]
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Agrochemicals: The pyridazine scaffold, structurally related to pyrazine, is found in various herbicides, fungicides, and insecticides.[6] This compound could be used to generate novel agrochemical candidates by functionalizing the bromine position.
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Materials Science: Pyrazine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and ligands for metal-organic frameworks (MOFs) due to their electronic properties and ability to coordinate with metals.
Safety and Handling
No specific safety data sheet (SDS) is available for 6-bromo-N,N-dimethylpyrazin-2-amine. However, based on the data for its analogs, the following precautions should be taken.[8][9]
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Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures:
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Handle in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
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Avoid inhalation of dust, fumes, or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
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Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Conclusion
6-bromo-N,N-dimethylpyrazin-2-amine represents a promising yet underexplored chemical entity. Its combination of a biologically relevant pyrazine core, a versatile bromine handle for synthetic elaboration, and a modulating dimethylamino group makes it an attractive starting material for discovering new molecules with potential therapeutic, agrochemical, or material applications. This technical guide provides a predictive but robust framework for researchers to begin working with this compound, from its synthesis and characterization to its potential end-uses. As with any novel compound, careful experimental design and thorough analytical confirmation are paramount.
References
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